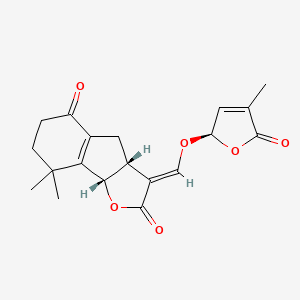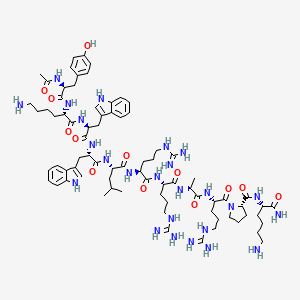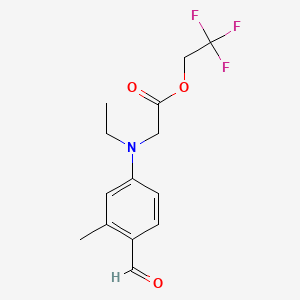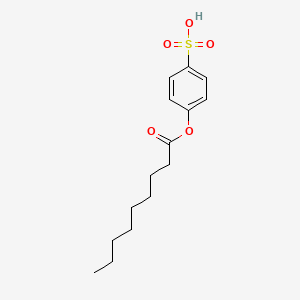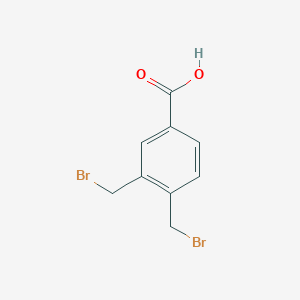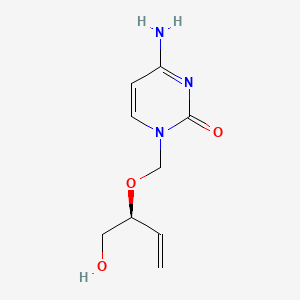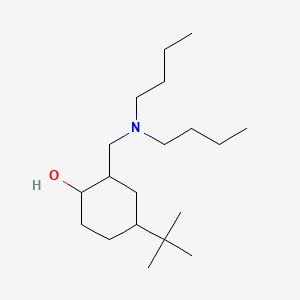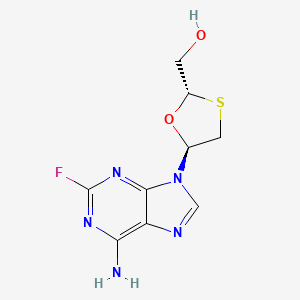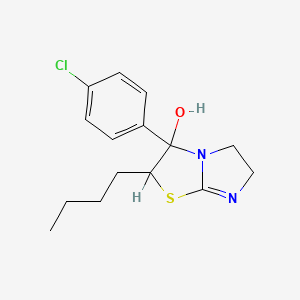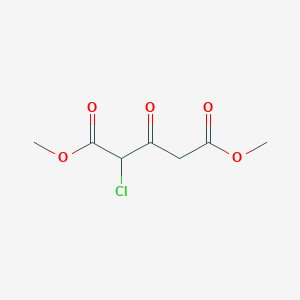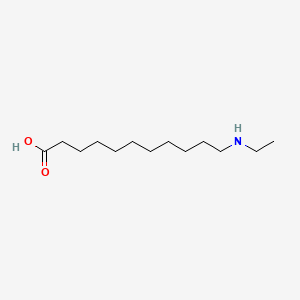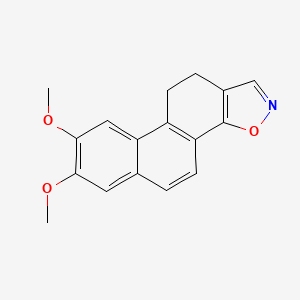
7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 7,8-Dimethoxy-10,11-dihydrophenanthro(2,1-d)isoxazole include other isoxazole derivatives. These compounds share a common isoxazole ring but differ in their substituents, leading to variations in their biological activities and chemical properties
Properties
CAS No. |
57595-85-4 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
7,8-dimethoxy-10,11-dihydronaphtho[1,2-g][1,2]benzoxazole |
InChI |
InChI=1S/C17H15NO3/c1-19-15-7-10-3-6-13-12(14(10)8-16(15)20-2)5-4-11-9-18-21-17(11)13/h3,6-9H,4-5H2,1-2H3 |
InChI Key |
SGHKGRHEEDBJDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=C(C=CC2=C1)C4=C(CC3)C=NO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



